2-[(2-Methoxyphenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(2-METHOXYPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a methoxyphenoxy group, and a methylbenzylamino group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with formaldehyde to form 2-(2-methoxyphenoxy)methanol. This intermediate is then reacted with 4-methylbenzylamine to produce the corresponding amine derivative. Finally, the amine derivative undergoes cyclization with cyanogen bromide to form the oxazole ring, resulting in the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXYPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
Scientific Research Applications
2-[(2-METHOXYPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-METHOXYPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can be compared with other oxazole derivatives and compounds containing methoxyphenoxy and methylbenzylamino groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H19N3O3/c1-14-7-9-15(10-8-14)12-22-20-16(11-21)23-19(26-20)13-25-18-6-4-3-5-17(18)24-2/h3-10,22H,12-13H2,1-2H3 |
InChI Key |
JMIURZFZVOTHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=CC=CC=C3OC)C#N |
Origin of Product |
United States |
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